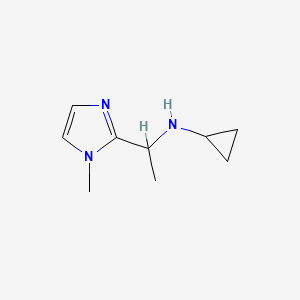
N-(1-(1-methyl-1H-imidazol-2-yl)ethyl)cyclopropanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(1-methyl-1H-imidazol-2-yl)ethyl)cyclopropanamine is a compound that features a cyclopropane ring attached to an imidazole moiety The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its presence in many biologically active molecules
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve the Radziszewski reaction, which uses glyoxal, formaldehyde, and a mixture of ammonia and methylamine . This method is advantageous due to its high yield and the availability of starting materials.
化学反应分析
Types of Reactions
N-(1-(1-methyl-1H-imidazol-2-yl)ethyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can target the imidazole ring or the cyclopropane moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce various reduced forms of the imidazole ring or cyclopropane derivatives.
科学研究应用
N-(1-(1-methyl-1H-imidazol-2-yl)ethyl)cyclopropanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the development of new materials with unique properties.
作用机制
The mechanism of action of N-(1-(1-methyl-1H-imidazol-2-yl)ethyl)cyclopropanamine involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. Additionally, the compound can interact with biological receptors, influencing signaling pathways and cellular responses .
相似化合物的比较
Similar Compounds
1-Methylimidazole: A simpler imidazole derivative with similar chemical properties.
Cyclopropylamine: Contains the cyclopropane moiety but lacks the imidazole ring.
Histamine: A biologically active compound with an imidazole ring, used in various physiological processes.
Uniqueness
N-(1-(1-methyl-1H-imidazol-2-yl)ethyl)cyclopropanamine is unique due to the combination of the imidazole ring and the cyclopropane moiety. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to simpler analogs.
属性
分子式 |
C9H15N3 |
|---|---|
分子量 |
165.24 g/mol |
IUPAC 名称 |
N-[1-(1-methylimidazol-2-yl)ethyl]cyclopropanamine |
InChI |
InChI=1S/C9H15N3/c1-7(11-8-3-4-8)9-10-5-6-12(9)2/h5-8,11H,3-4H2,1-2H3 |
InChI 键 |
KDFCQMCJMSCBCT-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=NC=CN1C)NC2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


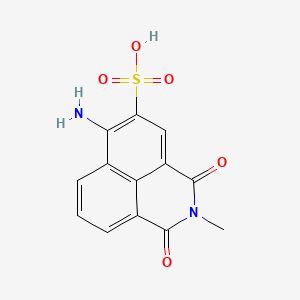
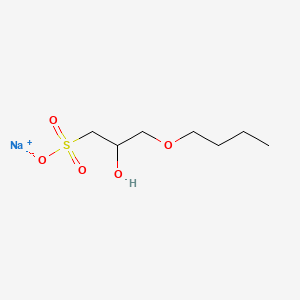
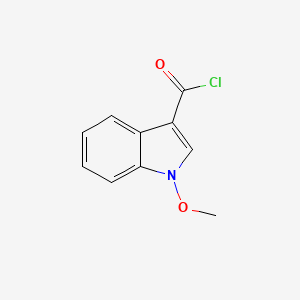
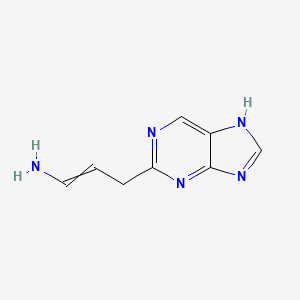
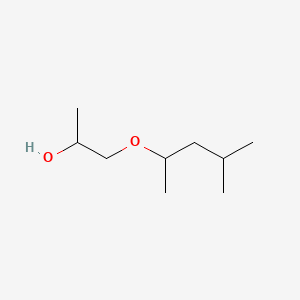
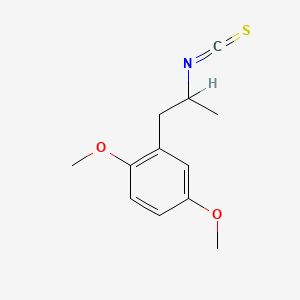
![2-(8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13954108.png)
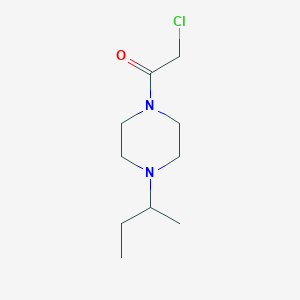
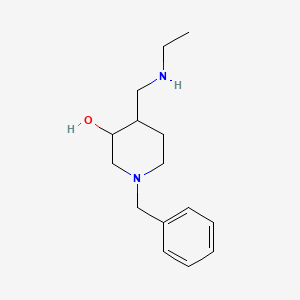
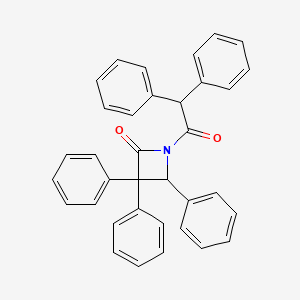
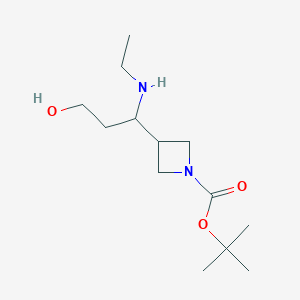
![8-(Bromomethyl)-2-methyl-2-azaspiro[4.5]decane](/img/structure/B13954147.png)


